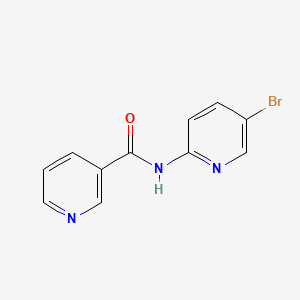
N-(5-bromo-2-pyridinyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)nicotinamide, also known as 5-Brd-4-PA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of nicotinamide, which is a form of vitamin B3.
科学的研究の応用
N-(5-bromo-2-pyridinyl)nicotinamide has been extensively studied for its potential applications in cancer research, specifically in the development of cancer therapeutics. This compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation, such as poly(ADP-ribose) polymerase (PARP) and tankyrase. In addition, this compound has also been studied for its potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
作用機序
The mechanism of action of N-(5-bromo-2-pyridinyl)nicotinamide involves its ability to inhibit the activity of several enzymes, such as PARP and tankyrase. PARP is an enzyme that is involved in DNA repair, and its inhibition can lead to DNA damage and cell death in cancer cells. Tankyrase is an enzyme that is involved in the Wnt signaling pathway, which is important for cell proliferation and differentiation. Inhibition of tankyrase can lead to decreased cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can lead to DNA damage and cell death. In addition, this compound has been shown to decrease glucose production in the liver, which can lead to improved glucose tolerance and insulin sensitivity in obese and diabetic mice.
実験室実験の利点と制限
One advantage of using N-(5-bromo-2-pyridinyl)nicotinamide in lab experiments is its specificity for certain enzymes, such as PARP and tankyrase. This allows for targeted inhibition of these enzymes and can lead to more precise results. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research of N-(5-bromo-2-pyridinyl)nicotinamide. One direction is the development of more potent and selective inhibitors of PARP and tankyrase. In addition, further studies are needed to determine the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders. Furthermore, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer research and the treatment of metabolic disorders. The synthesis of this compound involves the reaction of 5-bromo-2-pyridinecarboxylic acid with nicotinamide. Its mechanism of action involves its ability to inhibit the activity of several enzymes, such as PARP and tankyrase. This compound has several biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the research of this compound, including the development of more potent and selective inhibitors and the investigation of its potential toxicity.
合成法
The synthesis of N-(5-bromo-2-pyridinyl)nicotinamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with nicotinamide. The reaction is typically carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through various methods, such as column chromatography or recrystallization.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O/c12-9-3-4-10(14-7-9)15-11(16)8-2-1-5-13-6-8/h1-7H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANMQXGTLPVJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

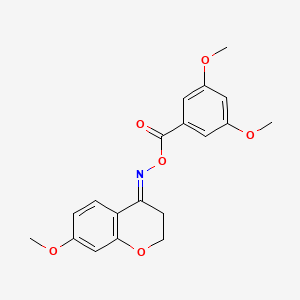
![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)
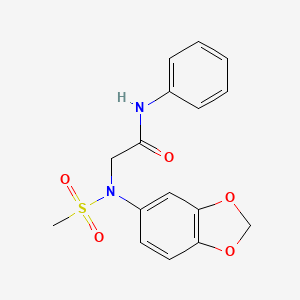
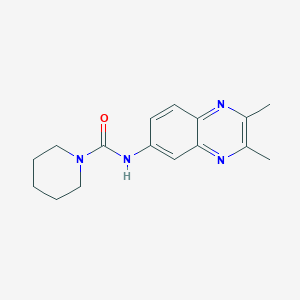
![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5708041.png)

![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
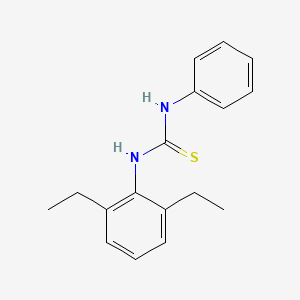
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)
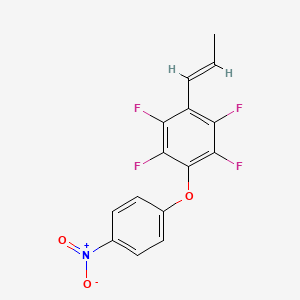
![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)
![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)